molecular formula C11H17ClO B8374476 2-Adamantyl chloromethyl ether

2-Adamantyl chloromethyl ether

Cat. No. B8374476
M. Wt: 200.70 g/mol
InChI Key: FXAYRZRJXCEBMC-UHFFFAOYSA-N
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Patent
US07723007B2

Procedure details

Paraformaldehyde was added to 2-hydroxyadamantane, and a hydrogen chloride gas was injected at 2.5 equivalent amounts per this 2-hydroxyadamantane. Then, the reaction was conducted at a temperature of 50° C. for 12 hours. After the completion of the reaction, the product was distillated under reduced pressure so as to obtain 2-adamantyl chloromethyl ether (compound 2) represented by the following chemical formula (59).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[O:2].O[CH:4]1[CH:11]2[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:13][CH:5]1[CH2:6]3)[CH2:10]2.[ClH:14]>>[Cl:14][CH2:1][O:2][CH:4]1[CH:11]2[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:13][CH:5]1[CH2:6]3)[CH2:10]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C2CC3CC(CC1C3)C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1C2CC3CC(CC1C3)C2

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the completion of the reaction

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClCOC1C2CC3CC(CC1C3)C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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